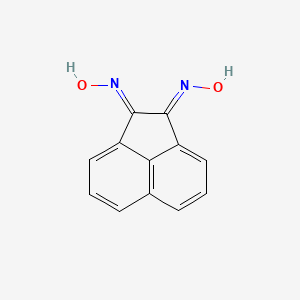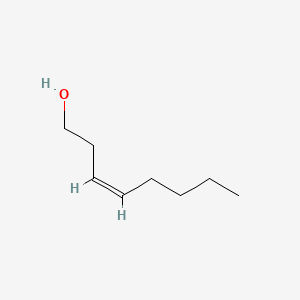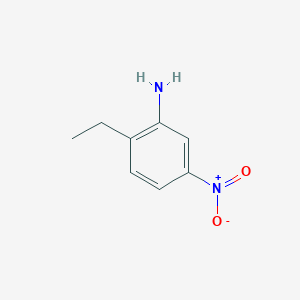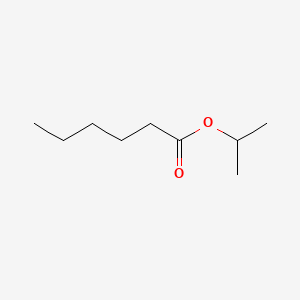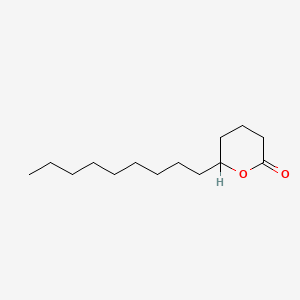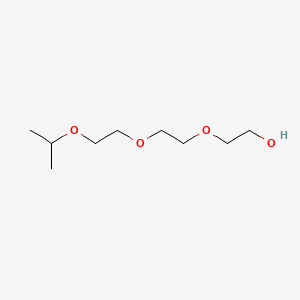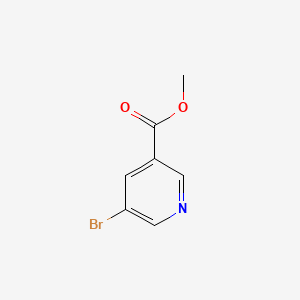
2-Hydroxybenzaldehyde phenylhydrazone
Overview
Description
2-Hydroxybenzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂O. It is known for its application as a highly selective fluorescent probe for detecting lead (II) ions. This compound is particularly significant in environmental and biological contexts due to its ability to interact selectively with lead ions, which are toxic and prevalent pollutants .
Mechanism of Action
Target of Action
Salicylaldehyde phenylhydrazone primarily targets lead (II) ions (Pb2+) . Lead is a heavy metal ion that plays a significant role in various physiological processes and can have a profoundly detrimental effect on organisms .
Mode of Action
The interaction of salicylaldehyde phenylhydrazone with its target, Pb2+, results in a significant enhancement of the compound’s fluorescence intensity . The signal transduction occurs via a photoinduced electron transfer (PET) mechanism .
Biochemical Pathways
Lead toxicity can affect almost every organ and system in the human body, particularly the nervous system .
Pharmacokinetics
The compound’s ability to interact selectively with pb2+ ions suggests it may have unique bioavailability characteristics in the presence of these ions .
Result of Action
The primary result of salicylaldehyde phenylhydrazone’s action is the enhancement of its fluorescence intensity upon interaction with Pb2+ ions . This makes it a highly selective fluorescent probe for Pb2+, facilitating its detection in various environments .
Action Environment
The action of salicylaldehyde phenylhydrazone can be influenced by environmental factors. For instance, its fluorescence intensity is enhanced in a 1:1 (v/v) CH3OH:H2O environment upon interaction with Pb2+ ions . This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical composition of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzaldehyde phenylhydrazone is synthesized through the condensation reaction between salicylaldehyde and phenylhydrazine. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for salicylaldehyde phenylhydrazone are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to optimize efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the hydrazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Azines or other oxidized derivatives.
Reduction: Hydrazines or reduced forms.
Substitution: Substituted phenylhydrazones or other derivatives.
Scientific Research Applications
2-Hydroxybenzaldehyde phenylhydrazone has several scientific research applications, including:
Biology: Employed in studies involving metal ion detection and interaction with biological systems.
Industry: Utilized in environmental monitoring and pollution control to detect and quantify lead contamination.
Comparison with Similar Compounds
- 2-Hydroxybenzaldehyde phenylhydrazone
- 4-Nitrosalicylaldehyde phenylhydrazone
- Benzaldehyde phenylhydrazone
Comparison: this compound is unique due to its high selectivity and sensitivity for lead (II) ions compared to other similar compounds. While other phenylhydrazones may also form complexes with metal ions, salicylaldehyde phenylhydrazone exhibits a significantly higher fluorescence enhancement and selectivity for lead (II) ions, making it particularly valuable for environmental and biological applications .
Properties
IUPAC Name |
2-[(E)-(phenylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERARPRVBWDEBA-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-65-3, 1271144-56-9 | |
| Record name | Salicylaldehyde phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLALDEHYDE PHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CTW03UJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Salicylaldehyde phenylhydrazone (C13H12N2O) has a molecular weight of 212.25 g/mol. Spectroscopic data, including IR, UV, 1H-NMR, and 13C-NMR, have been used to confirm its structure. [, , ]
A: Salicylaldehyde phenylhydrazone acts as a bidentate ligand, coordinating to metal ions through both the phenolic oxygen and the nitrogen atom of the hydrazone group. This leads to the formation of metal complexes with various geometries, including square planar and octahedral. [, , ]
A: Yes, Salicylaldehyde phenylhydrazone can be used as an indicator for titrating organometallic reagents, specifically Grignard reagents. It offers a more cost-effective alternative to reagents like 1-pyreneacetic acid and diphenyl ditelluride. []
A: Salicylaldehyde phenylhydrazone, when immobilized on silica, has been investigated as a catalyst for the hydrolysis of cellulose. []
A: Yes, research has focused on synthesizing and characterizing p-substituted Salicylaldehyde phenylhydrazone derivatives. These studies examined the impact of structural modifications on antioxidant activity, demonstrating that the length of the substituent chain influences the overall activity. []
A: Studies have shown that Salicylaldehyde phenylhydrazone and its metal complexes possess cytotoxic activity against the MCF-7 cell line. Furthermore, these compounds exhibit antibacterial and antifungal activities, with some metal complexes, particularly those of nickel and copper, displaying higher antifungal activity than standard drugs. [, ]
A: Salicylaldehyde phenylhydrazone can be synthesized by reacting salicylaldehyde with phenylhydrazine. This reaction can be performed using traditional solvents like ethanol or greener alternatives like crude glycerol obtained from biodiesel production. []
A: Research suggests that Salicylaldehyde phenylhydrazone displays high selectivity towards lead (II) ions, making it a potential candidate for a fluorescent lead (II) probe. []
A: Yes, reactions of Salicylaldehyde phenylhydrazone with bis(π–η5:σ–η1-pentafulvene)titanium complexes have been investigated. These reactions result in the formation of hydrazonido and hydrazido titanium complexes exhibiting various coordination modes, including κ2N,N, κ1N, and κ3N,N,O. []
A: Research has explored the use of Salicylaldehyde phenylhydrazone derivatives as nitrogen sources for antibiotic production by Streptomyces hygroscopicus CH-7. Notably, the use of salicylaldehyde-thiosemicarbazone led to the highest yields of Hexaene H-85 and Azalomycine B. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


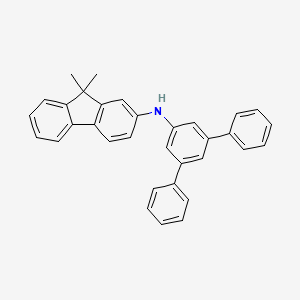

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/new.no-structure.jpg)
![trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B1661923.png)
